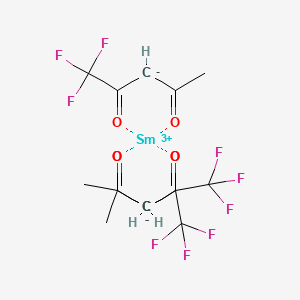
Samariumtrifluoroacetylacetonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Samariumtrifluoroacetylacetonate is a coordination compound with the molecular formula Sm(CF3COCHCOCH3)3. It is a metal-organic complex where samarium is coordinated with trifluoroacetylacetonate ligands. This compound is part of the broader family of lanthanide complexes, which are known for their unique chemical and physical properties, making them valuable in various scientific and industrial applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Samariumtrifluoroacetylacetonate can be synthesized through the reaction of samarium chloride with trifluoroacetylacetone in the presence of a base. The reaction typically occurs in an organic solvent such as ethanol or acetone. The general reaction is as follows:
SmCl3+3CF3COCH2COCH3+3NaOH→Sm(CF3COCHCOCH3)3+3NaCl+3H2O
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated reactors and purification systems helps in achieving consistent quality .
Analyse Des Réactions Chimiques
Types of Reactions: Samariumtrifluoroacetylacetonate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form higher oxidation state complexes.
Reduction: It can be reduced to form lower oxidation state complexes.
Substitution: The trifluoroacetylacetonate ligands can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Ligand substitution reactions often involve the use of other β-diketones or phosphine ligands in organic solvents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield samarium(IV) complexes, while reduction may produce samarium(II) complexes .
Applications De Recherche Scientifique
Samariumtrifluoroacetylacetonate has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in various organic reactions, including polymerization and cross-coupling reactions.
Biology: It serves as a fluorescent probe for detecting biological molecules and processes.
Medicine: It is explored for its potential use in radiopharmaceuticals for cancer treatment.
Industry: It is used in the production of advanced materials, such as high-performance magnets and phosphors
Mécanisme D'action
The mechanism by which samariumtrifluoroacetylacetonate exerts its effects involves coordination with target molecules. The trifluoroacetylacetonate ligands facilitate the binding of the samarium ion to various substrates, enhancing its reactivity. The molecular targets and pathways involved depend on the specific application, such as catalysis or fluorescence .
Comparaison Avec Des Composés Similaires
- Europiumtrifluoroacetylacetonate
- Gadoliniumtrifluoroacetylacetonate
- Terbiumtrifluoroacetylacetonate
Comparison: Samariumtrifluoroacetylacetonate is unique due to its specific electronic configuration and reactivity. Compared to europium and terbium complexes, it exhibits different luminescent properties, making it suitable for specific applications in fluorescence and catalysis. Gadolinium complexes, on the other hand, are more commonly used in magnetic resonance imaging (MRI) due to their magnetic properties .
Propriétés
Formule moléculaire |
C15H12F9O6Sm |
|---|---|
Poids moléculaire |
609.6 g/mol |
Nom IUPAC |
samarium(3+);1,1,1-trifluoropentane-2,4-dione |
InChI |
InChI=1S/3C5H4F3O2.Sm/c3*1-3(9)2-4(10)5(6,7)8;/h3*2H,1H3;/q3*-1;+3 |
Clé InChI |
BEXMBBLHFXZTBR-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)[CH-]C(=O)C(F)(F)F.CC(=O)[CH-]C(=O)C(F)(F)F.CC(=O)[CH-]C(=O)C(F)(F)F.[Sm+3] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



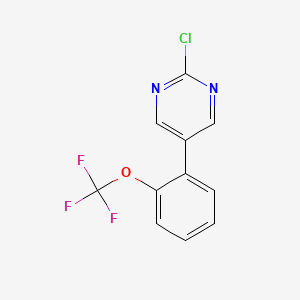
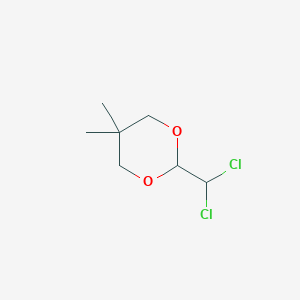

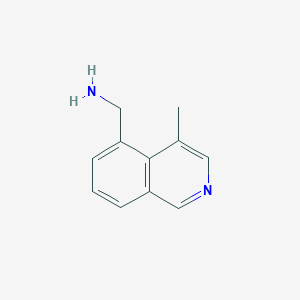
![3-Methyl-5,8-dihydro-1H-pyrazolo[1,2-a]pyridazin-1-one](/img/structure/B13109311.png)
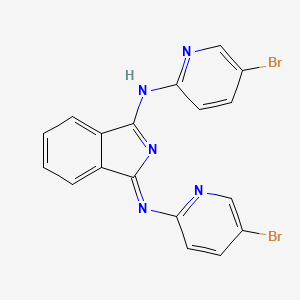
![2-(3-Methyl-1H-1,2,4-triazol-5-yl)-1H-benzo[d]imidazole](/img/structure/B13109317.png)
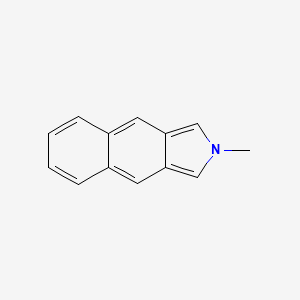
![6-Methyl-5,6,7,8-tetrahydropyrido[3,4-b]pyrazin-3-amine](/img/structure/B13109326.png)

![methyl 3-[(2R)-piperidin-2-yl]-1H-indole-6-carboxylate](/img/structure/B13109330.png)
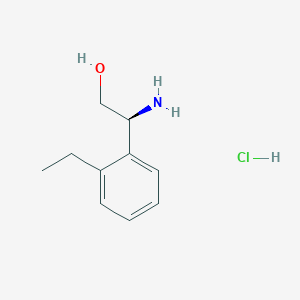
![3-Isopropyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine](/img/structure/B13109358.png)
